

Comprehensive Characterization of Acetoguanamine: From Purity Profiling to Structural Validation

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Compound of Interest

Compound Name:	<i>N,N,6-trimethyl-1,3,5-triazine-2,4-diamine</i>
CAS No.:	21320-31-0
Cat. No.:	B1594895

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Executive Summary

Acetoguanamine (2,4-Diamino-6-methyl-1,3,5-triazine; CAS 542-02-9) serves as a critical intermediate in the synthesis of thermosetting resins and cross-linking agents.^{[1][2][3][4]} Unlike its structural analog melamine, acetoguanamine possesses a methyl group at the C6 position, altering its solubility and reactivity profile. This application note details a multi-modal analytical framework for the rigorous characterization of Acetoguanamine, distinguishing it from common impurities like melamine and cyanuric acid.

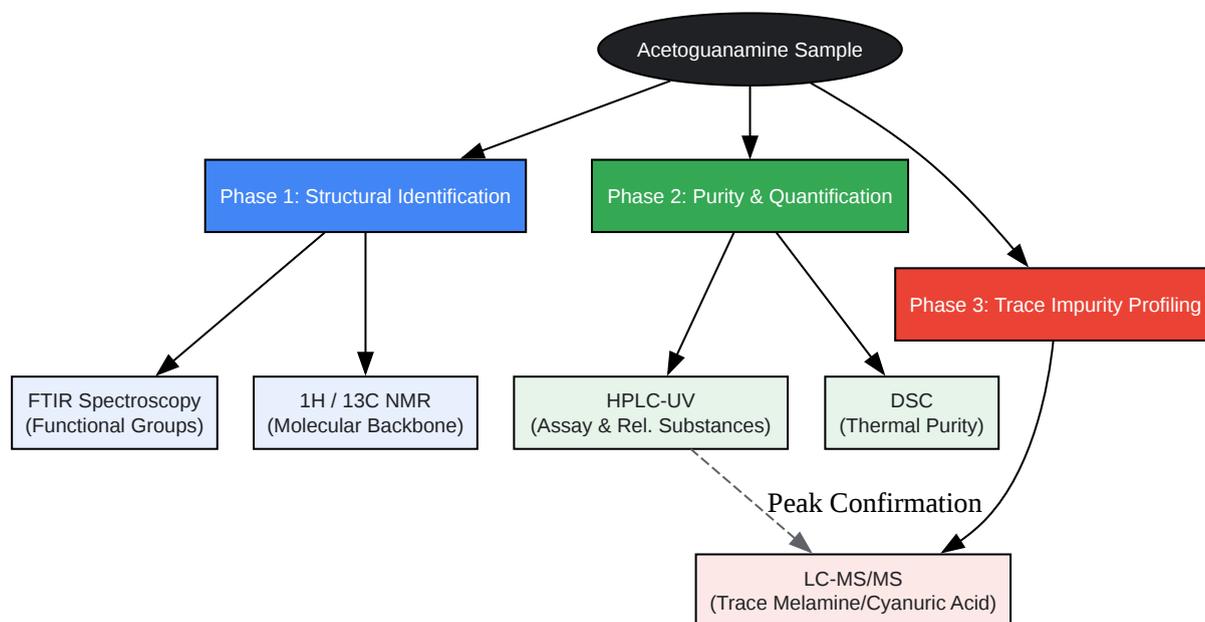
Physicochemical Profiling

Before instrumental analysis, fundamental physicochemical properties must be established to verify raw material identity and determine appropriate solvents for subsequent protocols.^{[3][4]}

Property	Specification	Analytical Relevance
Molecular Formula	C ₄ H ₇ N ₅	Basis for MS calculations ([M+H] ⁺ = 126.07 Da)
Molecular Weight	125.13 g/mol	-
Appearance	White crystalline powder	Visual inspection for oxidation/contamination
Melting Point	274–276°C	Purity indicator (DSC onset analysis recommended)
Solubility	Soluble: DMSO, Methanol (hot)Slightly Soluble: Water (11.2 g/L)Insoluble: Non-polar solvents	Dictates DMSO-d ₆ for NMR and polar mobile phases for LC
pKa	~4.5 (Predicted)	Weak base; requires pH buffering in HPLC

Analytical Decision Matrix

The following workflow illustrates the logical progression for complete characterization, ensuring no critical quality attribute is overlooked.



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Figure 1: Analytical workflow for Acetoguanamine characterization, categorizing techniques by their primary objective.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Separation of Acetoguanamine from structural analogs (Melamine, Benzoguanamine) and quantification of purity. Challenge: Acetoguanamine is highly polar and basic.[3][4] Standard C18 columns often yield poor retention and peak tailing due to interaction with residual silanols.[3][4] Solution: Use of Ion-Pair Chromatography (IPC) or HILIC.[3][4] The protocol below utilizes IPC for robust retention.

Method Parameters

- Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

- Column: C8 or C18 End-capped (e.g., Zorbax Eclipse XDB-C8 or Symmetry C18), 250 mm × 4.6 mm, 5 μm.[3][4]
- Mobile Phase:
 - Solvent A: 10 mM Sodium 1-Octanesulfonate + 10 mM Citric Acid buffer (pH 3.0).[3][4]
 - Solvent B: Acetonitrile (HPLC Grade).[3][4]
 - Ratio: Isocratic 85:15 (A:B).[3][4]
- Flow Rate: 1.0 mL/min.[3][4][5]
- Temperature: 35°C (Critical for reproducibility).
- Detection: UV @ 205 nm (Triazine ring absorption max).[3][4]
- Injection Volume: 10 μL.

Experimental Procedure

- Buffer Preparation: Dissolve 2.16 g of Sodium 1-Octanesulfonate in 900 mL water. Adjust pH to 3.0 using Citric Acid.[3][4] Filter through 0.22 μm membrane.[3][4]
- Standard Prep: Dissolve 10 mg Acetoguanamine standard in 10 mL Mobile Phase (Sonication required). Dilute to 50 μg/mL.[3][4]
- System Suitability: Inject standard 5 times.
 - Requirement: RSD of peak area < 2.0%. [3][4]
 - Tailing Factor:[3][4] < 1.5.[3][4]
 - Resolution: > 2.0 between Acetoguanamine and Melamine (if spiked).[3][4]

Causality Note: The ion-pairing agent (Octanesulfonate) interacts with the protonated amine groups of Acetoguanamine at pH 3.0, forming a neutral complex that retains well on the hydrophobic C18 stationary phase.[4] Without this, the analyte would elute in the void volume.

Protocol 2: Structural Elucidation (Spectroscopy)[4]

A. Fourier Transform Infrared Spectroscopy (FTIR)

Technique: KBr Pellet or ATR (Attenuated Total Reflectance).[3][4] Key Diagnostic Bands:

Wavenumber (cm ⁻¹)	Assignment	Interpretation
3300–3100	N-H Stretching	Primary amine (-NH ₂) doublet/broad band.[3][4]
2950–2850	C-H Stretching	Methyl group (-CH ₃) characteristic of Acetoguanamine (absent in Melamine).[3][4]
1650–1550	C=N / C=C	Triazine ring breathing and deformation modes.[3][4]
810	Ring Bending	Out-of-plane bending characteristic of 1,3,5-triazine.[3][4]

B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Chloroform is unsuitable due to poor solubility).[3][4] Instrument: 400 MHz or higher.

¹H NMR (DMSO-d₆, δ ppm):

- ~1.95 ppm (Singlet, 3H): Methyl group (-CH₃) attached to the triazine ring.[4] This is the definitive differentiator from Melamine.
- ~6.60 ppm (Broad Singlet, 4H): Amino protons (-NH₂).[3][4] Note: Chemical shift may vary with concentration and water content.[3][4]

¹³C NMR (DMSO-d₆, δ ppm):

- ~25.5 ppm: Methyl carbon.[3][4]

- ~167.0 ppm: C2 and C4 carbons (bearing -NH₂ groups).[3][4]
- ~176.0 ppm: C6 carbon (bearing -CH₃ group).[3][4]

Protocol 3: Trace Impurity Analysis (LC-MS/MS)

Objective: Detection of trace Melamine or Cyanuric Acid in Acetoguanamine raw materials.[3]

[4] Method: Electrospray Ionization (ESI) in Positive Mode.[3][4]

Mass Spectrometry Parameters

- Source: ESI (+)
- Capillary Voltage: 3.5 kV[3][4]
- Desolvation Temp: 350°C
- Precursor Ion: m/z 126.1 [M+H]⁺[4]

MRM Transitions (Multiple Reaction Monitoring)

Compound	Precursor (m/z)	Product (m/z)	Collision Energy (eV)
Acetoguanamine	126.1	85.0	20
Acetoguanamine	126.1	68.0	35
Melamine (Impurity)	127.1	85.0	20

Self-Validating Step: The ratio of the quantifier ion (85.0) to the qualifier ion (68.[4]0) must remain constant (±20%) between the standard and the sample to confirm identity.[4]

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10949, Acetoguanamine.[3][4]
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- ChemicalBook. 6-Methyl-1,3,5-triazine-2,4-diamine Properties and Safety.
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 - [\[Link\]](#)[4]

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